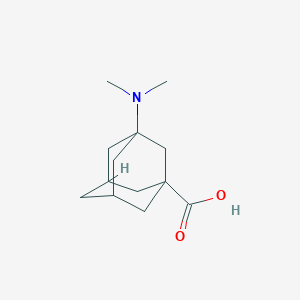
3-(dimethylamino)-1-adamantanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-adamantanecarboxylic acid, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Wirkmechanismus
3-(dimethylamino)-1-adamantanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, memantine reduces the excitotoxicity and neuronal damage caused by excessive glutamate release in the brain. This mechanism of action is different from other drugs used for the treatment of Alzheimer's disease, such as cholinesterase inhibitors.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-adamantanecarboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also reduces the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases. 3-(dimethylamino)-1-adamantanecarboxylic acid has been shown to have a neuroprotective effect on the brain, reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dimethylamino)-1-adamantanecarboxylic acid has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied in animal models and clinical trials, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, memantine has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for research on memantine. One potential area of investigation is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is the development of new formulations of memantine that improve its solubility and bioavailability. Additionally, further research is needed to understand the long-term effects of memantine on cognitive function and neuronal health.
Synthesemethoden
3-(dimethylamino)-1-adamantanecarboxylic acid can be synthesized by reacting 1-adamantanecarboxylic acid with dimethylamine in the presence of a catalyst. The reaction yields 3-(dimethylamino)-1-adamantanecarboxylic acid, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-1-adamantanecarboxylic acid has been extensively studied for its potential therapeutic benefits in various neurological disorders. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. 3-(dimethylamino)-1-adamantanecarboxylic acid has also been investigated for its potential in treating Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-(dimethylamino)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGZQHWEVEUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)adamantane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

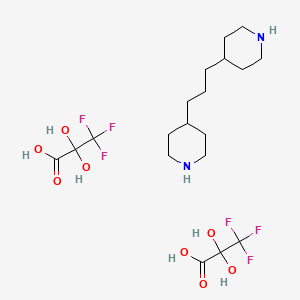
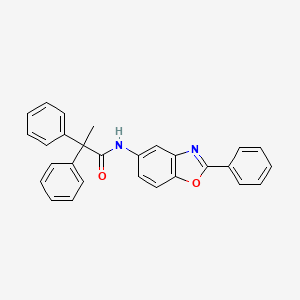
![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)
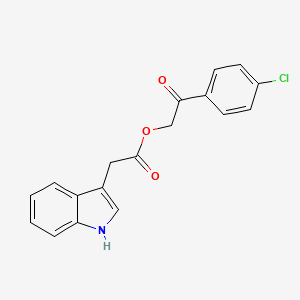

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)

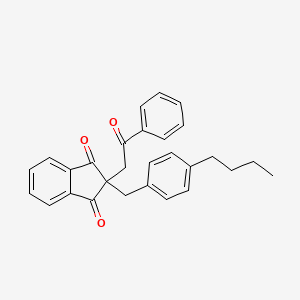
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)

![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)